

An In-depth Technical Guide to BMS-303141 (CAS Number: 943962-47-8)

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, **BMS-303141** effectively curtails the precursors necessary for de novo lipogenesis and cholesterol synthesis. This targeted inhibition has demonstrated significant effects in various preclinical models, including anti-cancer, anti-inflammatory, and metabolic disease models. This technical guide provides a comprehensive overview of **BMS-303141**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Mechanism of Action

BMS-303141 is a highly potent inhibitor of ATP-citrate lyase (ACLY), with an IC₅₀ value of 0.13 µM for the human recombinant enzyme.^{[1][2]} ACLY is a cytosolic enzyme responsible for generating acetyl-CoA from citrate, a key metabolic intermediate that is exported from the mitochondria.^[2] This cytoplasmic pool of acetyl-CoA serves as the fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.^[2] By inhibiting ACLY, **BMS-303141** reduces the availability of cytosolic acetyl-CoA, thereby impacting cellular processes that are highly dependent on lipid synthesis, such as rapid cell proliferation observed in cancer.^[2] Furthermore, as acetyl-CoA is the acetyl donor for histone acetylation, **BMS-303141** also

influences epigenetic regulation. A reduction in nucleocytosolic acetyl-CoA levels by **BMS-303141** has been shown to decrease histone acetylation.[3] The molecule has also been observed to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data for **BMS-303141** from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **BMS-303141**

Parameter	Cell Line / Enzyme	Value	Reference(s)
ACLY Inhibition (IC ₅₀)	Human Recombinant ACLY	0.13 µM	[1][2]
Total Lipid Synthesis Inhibition (IC ₅₀)	HepG2 cells	8 µM	[1][5]
Cytotoxicity (Alamar Blue Assay)	HepG2 cells	No cytotoxicity up to 50 µM	[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of **BMS-303141** in Mice

Parameter	Animal Model	Dosage	Effect	Reference(s)
Plasma Cholesterol Reduction	High-fat diet-fed mice	10 or 100 mg/kg/day (in diet)	~20-30% reduction	[5]
Plasma Triglyceride Reduction	High-fat diet-fed mice	10 or 100 mg/kg/day (in diet)	~20-30% reduction	[5]
Fasting Plasma Glucose Reduction	High-fat diet-fed mice	10 or 100 mg/kg/day (in diet)	~30-50% reduction	[5]
Tumor Growth Inhibition	HepG2 xenograft mice	5 mg/kg/day (p.o.) for 8 days	Inhibition of tumor growth	[2]
Oral Bioavailability	Mice	Not specified	55%	[5]
Half-life	Mice	Not specified	2.1 hours	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **BMS-303141**.

Direct ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct and homogeneous assay to measure the enzymatic activity of ACLY and the inhibitory effect of **BMS-303141** using a radiolabeled substrate.[6]

Materials:

- Purified human ACLY enzyme
- **BMS-303141**
- [¹⁴C]citrate
- Coenzyme A (CoA)

- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl_2)
- Potassium chloride (KCl)
- Dithiothreitol (DTT)
- Tris buffer (pH 8.0)
- EDTA
- MicroScint-O scintillation cocktail
- 384-well plates
- TopCount NXT liquid scintillation counter

Procedure:

- Prepare Reaction Buffer (Buffer D): 87 mM Tris (pH 8.0), 20 μM MgCl_2 , 10 mM KCl, 10 mM DTT.[\[6\]](#)
- Prepare Substrate Mix: In Buffer D, prepare a solution containing 100 μM CoA, 400 μM ATP, and 150 μM [^{14}C]citrate (specific activity: 2 $\mu\text{Ci}/\mu\text{mol}$).[\[6\]](#)
- Prepare **BMS-303141** Dilutions: Prepare serial dilutions of **BMS-303141** in the appropriate solvent (e.g., DMSO) and then dilute further in Buffer D.
- Assay Setup: In a 384-well plate, add 5 μL of **BMS-303141** dilution (or vehicle control) and 5 μL of purified human ACLY enzyme (final concentration will depend on enzyme activity).
- Initiate Reaction: Add 10 μL of the Substrate Mix to each well to start the reaction. The final reaction volume is 20 μL .[\[6\]](#)
- Incubation: Incubate the plate at 37°C for 3 hours.[\[6\]](#)
- Terminate Reaction: Stop the reaction by adding 1 μL of 0.5 M EDTA to each well.[\[6\]](#)

- Scintillation Counting: Add 60 μ L of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[6]
- Data Acquisition: Measure the [14 C]acetyl-CoA signal using a TopCount NXT liquid scintillation counter.[6]
- Data Analysis: Calculate the percent inhibition for each concentration of **BMS-303141** and determine the IC₅₀ value.

Inhibition of Total Lipid Synthesis in HepG2 Cells

This protocol outlines a method to assess the effect of **BMS-303141** on de novo lipid synthesis in a cellular context using a radiolabeled precursor.

Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **BMS-303141**
- [14 C]-alanine
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- Thin-layer chromatography (TLC) plates
- TLC developing solvent
- Scintillation counter

Procedure:

- Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with various concentrations of **BMS-303141** (and a vehicle control) for 6 hours.[\[7\]](#)
- Radiolabeling: For the last 4 hours of the incubation period, add [¹⁴C]-alanine to the cell culture medium.[\[7\]](#)
- Cell Lysis and Lipid Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells and extract the lipids using a suitable organic solvent mixture.
- Lipid Separation:
 - Spot the lipid extracts onto a TLC plate.
 - Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.
- Quantification:
 - Scrape the spots corresponding to total lipids from the TLC plate.
 - Quantify the amount of incorporated [¹⁴C] label using a scintillation counter.[\[7\]](#)
- Data Analysis: Determine the IC₅₀ value for the inhibition of total lipid synthesis.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of **BMS-303141** in a mouse xenograft model.[\[2\]](#)

Materials:

- BALB/c nude mice (4-5 weeks old)
- HepG2 cells
- Matrigel (optional)

- **BMS-303141**

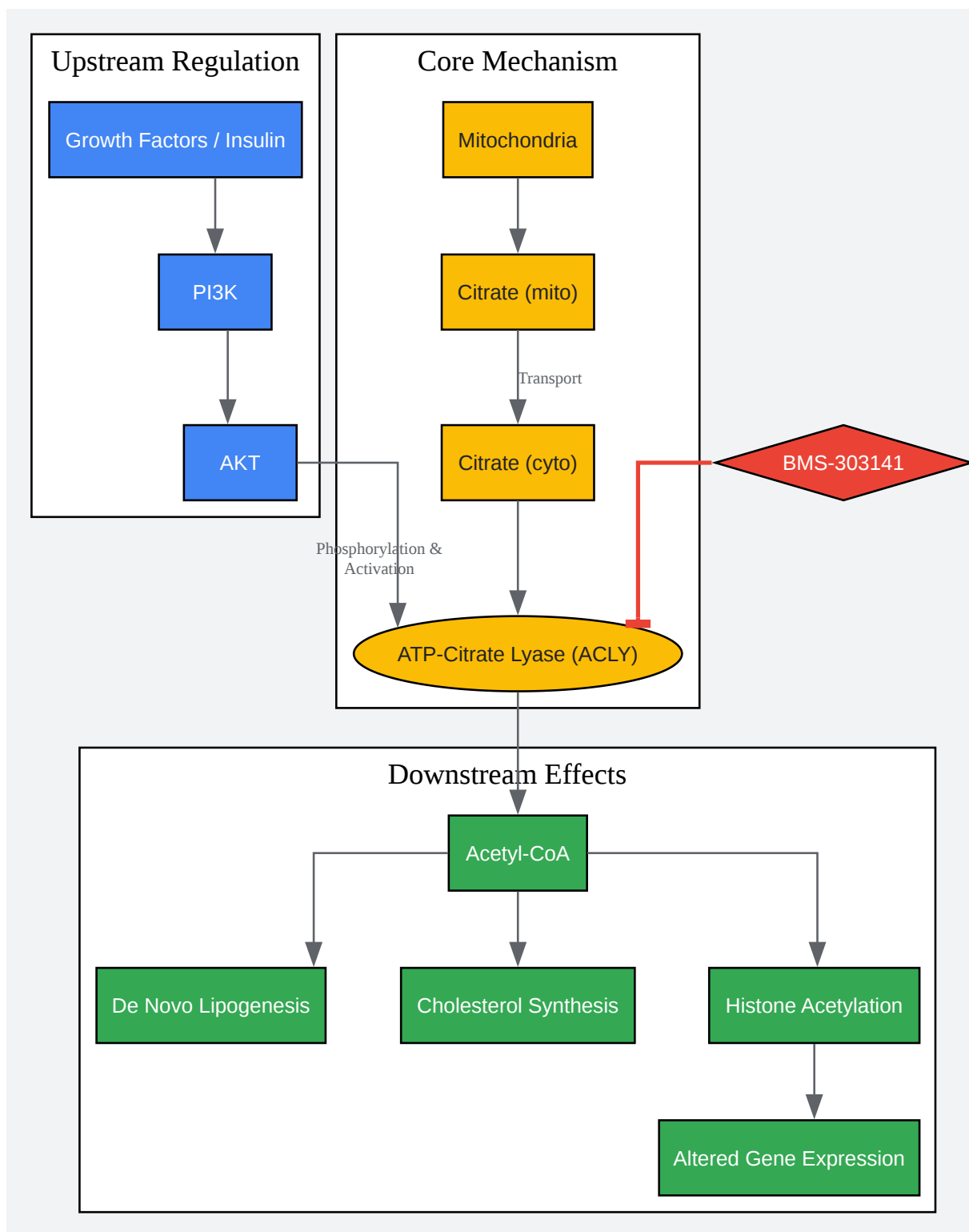
- Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose solution)[3]
- Calipers

Procedure:

- Tumor Cell Implantation: Subcutaneously inject HepG2 cells (e.g., 5×10^6 cells in a mixture with Matrigel) into the flank of each mouse.[2]
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., $\sim 100 \text{ mm}^3$). Measure tumor volume regularly using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).[4]
- Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Drug Administration: Administer **BMS-303141** orally (p.o.) by gavage at the desired dose (e.g., 5 mg/kg/day) for the specified duration (e.g., 8 days).[2][4] The control group receives the vehicle.
- Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.

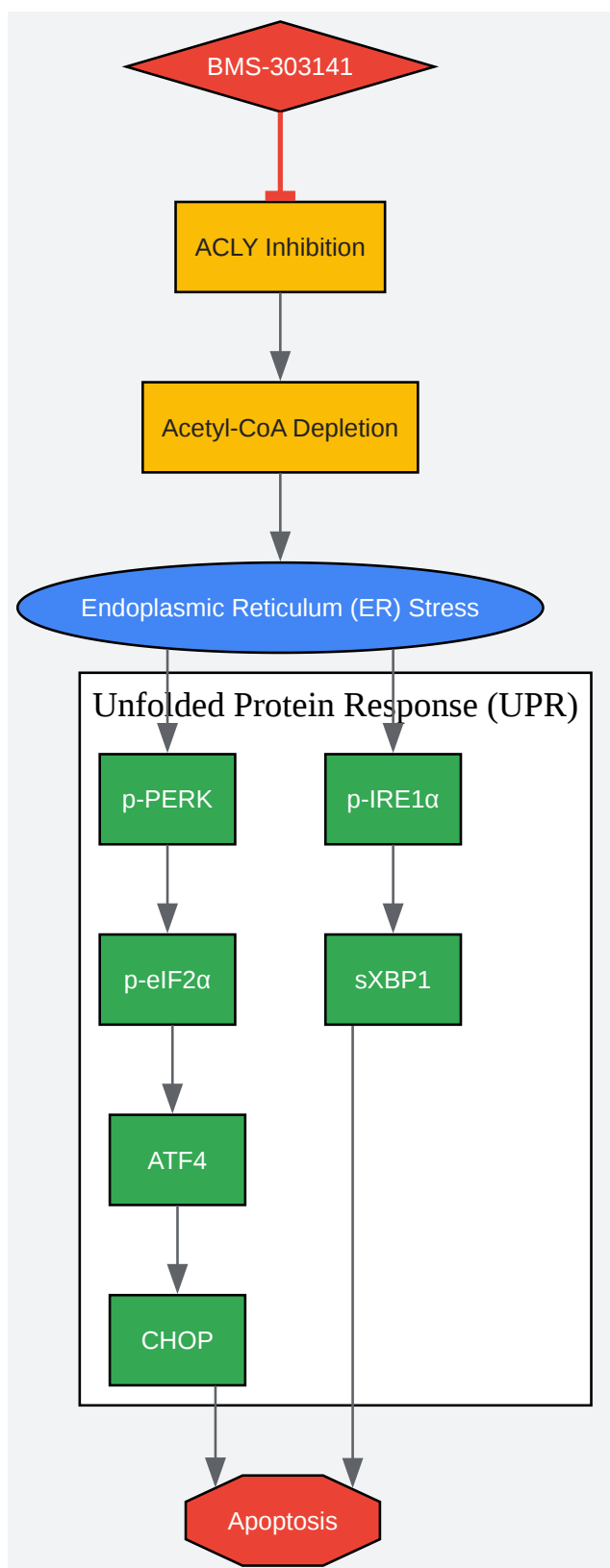
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **BMS-303141** and a typical experimental workflow.



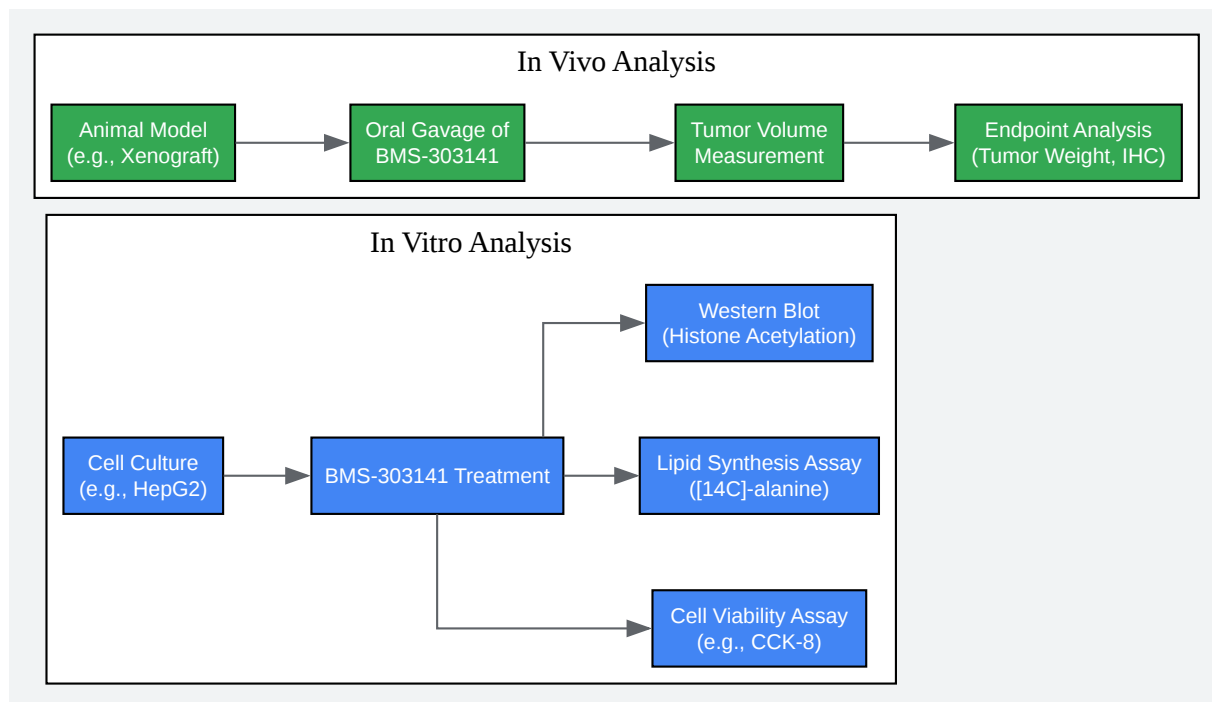
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Caption: Mechanism of action of **BMS-303141** on the ACLY signaling pathway.



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Caption: Induction of ER stress and apoptosis by **BMS-303141**.



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Caption: General experimental workflow for evaluating **BMS-303141**.

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